![molecular formula C10H10ClN3 B3039112 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine CAS No. 97421-40-4](/img/structure/B3039112.png)
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine
Vue d'ensemble
Description
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine is a chemical compound with the molecular formula C10H10ClN3. This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenylmethyl group. It is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
It is structurally similar to pyraclostrobin , a fungicide that targets the mitochondrial respiration process in fungi . It inhibits the cytochrome b (CYTB) gene in Botrytis cinerea , a fungus causing grey mold disease in many plant species.
Mode of Action
Pyraclostrobin, a structurally similar compound, acts by inhibiting mitochondrial respiration .
Biochemical Pathways
Pyraclostrobin, a structurally similar compound, affects the mitochondrial respiration pathway in fungi . This results in a decrease in ATP production, which disrupts essential cellular processes and leads to the death of the fungus .
Result of Action
A structurally similar compound, pyraclostrobin, causes a reduction in atp production in fungi, disrupting essential cellular processes and leading to the death of the fungus .
Action Environment
The structurally similar compound pyraclostrobin is stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed . These properties suggest that the pH and light conditions of the environment may influence the action and stability of the compound.
Analyse Biochimique
Biochemical Properties
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the levels of reactive oxygen species in cells, thereby affecting oxidative stress responses . Additionally, this compound may impact the expression of genes involved in antioxidant defense mechanisms, further highlighting its potential role in cellular protection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to bind to enzymes such as glutathione peroxidase and catalase, enhancing their activity and promoting the reduction of reactive oxygen species . This compound may also inhibit or activate other enzymes involved in oxidative stress pathways, thereby modulating cellular responses to oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies have shown that this compound can provide sustained protection against oxidative stress, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can effectively reduce oxidative stress and improve cellular function without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, highlighting the importance of dosage optimization for therapeutic use.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as glutathione peroxidase and catalase, which play crucial roles in the detoxification of reactive oxygen species . By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of key metabolites involved in oxidative stress responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in cellular compartments involved in oxidative stress responses, such as mitochondria and the cytoplasm . The localization of this compound within these compartments is essential for its biochemical activity and cellular effects.
Subcellular Localization
This compound is localized in specific subcellular compartments, including mitochondria and the cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization of this compound is critical for its activity, as it allows the compound to interact with enzymes and other biomolecules involved in oxidative stress responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-aminopyrazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives.
Applications De Recherche Scientifique
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3-methyl-1h-pyrazol-5-amine
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1h-pyrazole
Uniqueness
1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of the 4-chlorophenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORXTFCZJQZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-2,3-dihydro-[1,3]oxazolo[3,2-a]pyrimidin-7-one](/img/structure/B3039030.png)
![[2-(Cyclohexyloxy)pyridin-4-yl]methanamine](/img/structure/B3039031.png)
![1-[2-(2,6-Dimethylphenoxy)pyridin-3-YL]methanamine](/img/structure/B3039032.png)
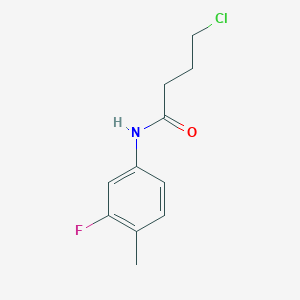
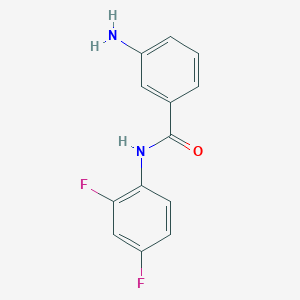
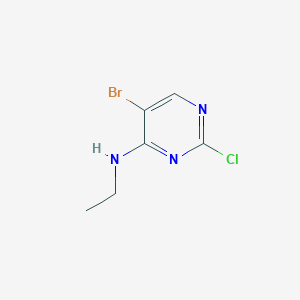
![1-[4-(2-chloropyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3039040.png)
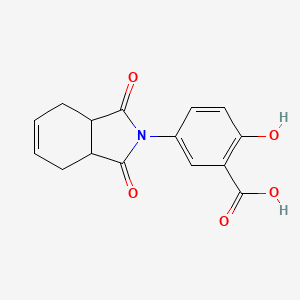
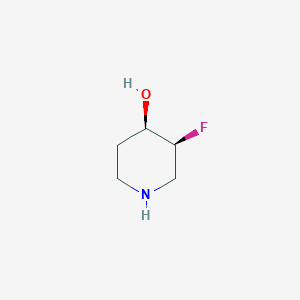
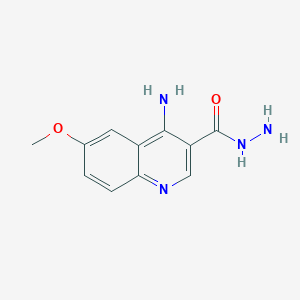
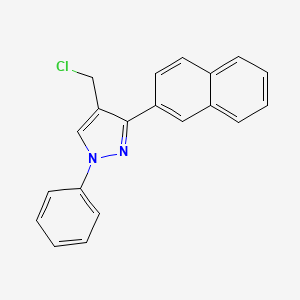
![1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B3039048.png)

![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)
